5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, ensuring consistent quality, and implementing cost-effective processes. Microwave-assisted synthesis can be adapted for larger-scale production with appropriate modifications to equipment and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of therapeutic agents due to its potential biological activities, such as acting as inhibitors for specific enzymes or receptors.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a lead compound for drug discovery.
Material Sciences: It has applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorophenyl group contribute to its binding affinity and specificity. For example, it may act as an inhibitor for enzymes like JAK1 and JAK2, or as an agonist or antagonist for certain receptors . The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but without the chlorophenyl group.
5-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure with a nitrophenyl group instead of a chlorophenyl group.
Uniqueness
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance its binding affinity to certain targets and modify its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H9ClN4/c13-9-6-4-8(5-7-9)10-2-1-3-11-15-12(14)16-17(10)11/h1-7H,(H2,14,16) |
InChI Key |
GULUQMVMFTZWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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